6-nitro-2-propyl-1H-benzimidazole
Description
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-nitro-2-propyl-1H-benzimidazole |
InChI |
InChI=1S/C10H11N3O2/c1-2-3-10-11-8-5-4-7(13(14)15)6-9(8)12-10/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
YPWVUEVXSQTBCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The 2nd position of benzimidazole derivatives is critical for modulating physicochemical and biological properties. Key analogues and their substituents include:
Physicochemical Properties
- Lipophilicity : The propyl group confers moderate lipophilicity, while fluorinated () and sulfinyl () substituents increase hydrophobicity or polarity, respectively.
- Electronic Effects : The nitro group at position 6 stabilizes the aromatic ring via resonance, while substituents like 4-nitrophenyl () add further electron-withdrawing effects.
- Thermal Stability : Fluorinated derivatives () exhibit higher thermal stability due to strong C-F bonds, whereas propyl or phenyl groups may lower melting points.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-nitro-2-propyl-1H-benzimidazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation of 4-nitro-o-phenylenediamine with propyl-containing carboxylic acids under acidic conditions (e.g., HCl or polyphosphoric acid). Phillips' method for 2-substituted benzimidazoles highlights the importance of stoichiometric ratios and reflux duration (70–100°C, 6–12 hours) to achieve yields >65% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for removing nitro-group byproducts. Evidence from analogous compounds shows that microwave-assisted synthesis can reduce reaction times by 40% while maintaining comparable yields .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). SHELXL refinement (via the SHELX suite) is recommended for small-molecule analysis, with typical R-factors <5% for high-resolution data .
- NMR spectroscopy : and NMR in DMSO-d6 identify substituent effects (e.g., nitro-group deshielding at δ 8.2–8.5 ppm).
- IR spectroscopy : Confirm nitro-group presence via asymmetric stretching at 1520–1550 cm.
Advanced Research Questions
Q. How do intermolecular interactions and substituent positioning influence the solid-state properties of nitrobenzimidazole derivatives?
- Methodological Answer : Crystal structures of analogous compounds (e.g., 6-nitro-1-(2-phenylethyl)-1H-benzimidazole) reveal dihedral angles (43.9° between benzimidazole and aryl rings) that dictate packing efficiency . Hydrogen bonds (N–H⋯O, C–H⋯O) stabilize the lattice, with bond lengths of 2.8–3.2 Å. Molecular dynamics simulations (e.g., using GROMACS) can model how propyl-chain flexibility affects crystal density and thermal stability .
Q. What experimental strategies address contradictions in reported biological activities of nitrobenzimidazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antiparasitic vs. antitumor efficacy) often stem from variations in assay conditions:
- Cell-line specificity : Test across multiple lines (e.g., HeLa, MCF-7) to identify context-dependent effects.
- Nitro-group reduction : Monitor metabolic activation using LC-MS to detect reduced intermediates (e.g., amine derivatives) .
- Dose-response curves : Use Hill slope analysis to differentiate true efficacy from cytotoxicity artifacts .
Q. How can computational chemistry predict the reactivity and regioselectivity of nitro groups in benzimidazole derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (nitro groups: -0.3 to -0.5 e/Å) prone to nucleophilic attack .
- Molecular docking : Screen against target enzymes (e.g., PARP-1) using AutoDock Vina. For example, nitrobenzimidazoles with planar conformations show higher binding affinity (ΔG < -9 kcal/mol) due to π-stacking with aromatic residues .
Methodological Considerations for Data Analysis
- Crystallographic Data Contradictions : When refining structures with SHELXL, validate against alternative programs (e.g., Olex2) to resolve discrepancies in thermal displacement parameters .
- Biological Replication : Perform triplicate assays with positive/negative controls (e.g., benznidazole for antiparasitic studies) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
